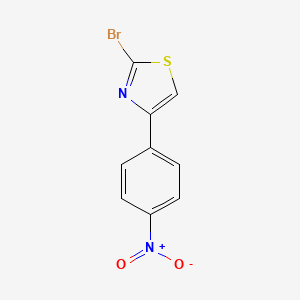

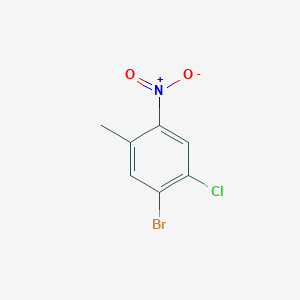

2-Bromo-4-(4-nitrophenyl)thiazole

Vue d'ensemble

Description

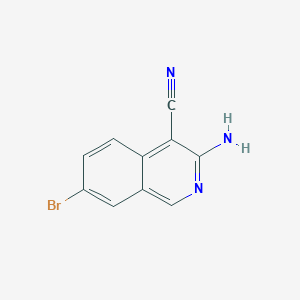

“2-Bromo-4-(4-nitrophenyl)thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of 2,4-disubstituted thiazole derivatives, which includes “this compound”, has been reported in several studies . The synthesis process typically involves the reaction of 2-bromothiazol-4-amine with other reagents . The exact synthesis process can vary depending on the specific substituents used .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is substituted at the 2nd and 4th positions . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : 2-Bromo-4-(4-nitrophenyl)thiazole and related compounds are synthesized through various methods, such as the reaction of 4-Nitroacetophenone with thiourea and iodine, and its structure is confirmed through elemental analysis, IR, and 1H NMR (Zeng Zhen-fan, 2014).

- Quantum Chemical Analysis : Detailed analysis of nature and strength of various intermolecular interactions in the crystal structure of related compounds is conducted using PIXEL and ab-initio methods, along with Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis (A. Sowmya et al., 2020).

Biological and Pharmaceutical Research

- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties. The antimicrobial activities are assessed using microbroth dilution technique, and compounds are evaluated for antituberculosis activity (N. Ulusoy et al., 2002).

- Anticandidal and Anticancer Agents : Thiazolyl hydrazone derivatives are synthesized and evaluated for their anticandidal activity. They show promising results against certain cancer cell lines, indicating potential for cancer treatment applications (M. Altıntop et al., 2014).

- Antihypertensive Agents : Research into the synthesis and reactions of thiazole derivatives reveals potential for developing antihypertensive α-blocking agents (B. F. Abdel-Wahab et al., 2008).

Chemical and Material Science Applications

- Solid-Phase Parallel Synthesis : The solid-phase synthesis of 1,3-thiazole based peptidomimetic molecules involves the use of this compound derivatives, highlighting its utility in advanced chemical synthesis (Min-Jeong Cha et al., 2020).

- Mass Spectrometry Analysis : Mass spectrometry studies of 2-substituted-4-arylthiazoles, including this compound derivatives, provide insights into their fragmentation patterns and possible applications in analytical chemistry (M. Mattammal et al., 1982).

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-4-(4-nitrophenyl)thiazole are various bacterial and fungal species . Thiazoles, the class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antimicrobial and antifungal effects .

Mode of Action

This compound interacts with its targets by blocking the biosynthesis of certain bacterial lipids . This interaction results in the inhibition of bacterial growth, thereby exerting its antimicrobial effect .

Biochemical Pathways

Upon entering physiological systems, this compound may activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth, resulting from the disruption of lipid biosynthesis . This leads to the compound’s antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various media can affect its distribution and absorption in the body . .

Propriétés

IUPAC Name |

2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

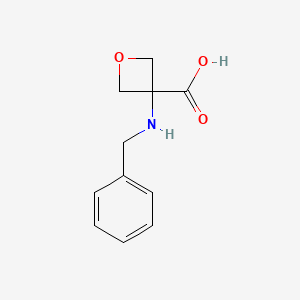

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)

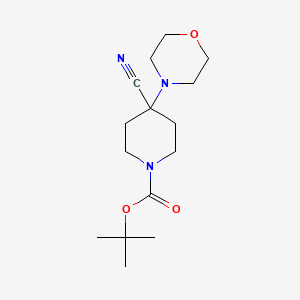

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

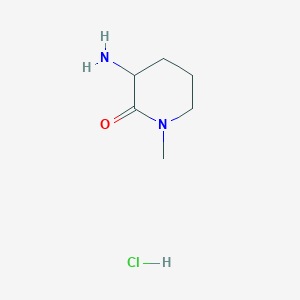

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)